molecular formula C8H16ClNO2 B6169199 3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2413868-69-4

3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6169199
CAS No.: 2413868-69-4
M. Wt: 193.7
InChI Key:
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Description

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by its unique spirocyclic structure, which includes an amino group, a hydroxymethyl group, and a hydrochloride moiety. The presence of multiple stereocenters results in the formation of diastereomers, which are isomers that have different spatial arrangements of their atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The hydroxymethyl group can be reduced to a methylene group.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Methylene derivatives of the compound.

  • Substitution: Halogenated or esterified derivatives of the compound.

Scientific Research Applications

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tris(hydroxymethyl)aminomethane (Tris): A compound with a similar structure but different functional groups.

  • 3-Amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A related compound with a pyrrolidine ring instead of a spirocyclic structure.

Uniqueness: 3-Amino-3-(hydroxymethyl)spiro[33]heptan-1-ol hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

2413868-69-4

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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